

Apiezon L Grease: Technical Support Center for Plastic Compatibility

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: APIEZON GREASE L

Cat. No.: B1171838

[Get Quote](#)

Welcome to the Technical Support Center for Apiezon L grease, designed for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential compatibility issues with various plastics encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Apiezon L grease and why is its compatibility with plastics a concern?

Apiezon L is a hydrocarbon-based, silicone-free ultra-high vacuum grease known for its excellent lubrication and low vapor pressure.[\[1\]](#)[\[2\]](#) Its hydrocarbon nature is the primary reason for potential compatibility issues with certain plastics.[\[1\]](#) Incompatibility can manifest as swelling, softening, crazing (the formation of micro-cracks), or even dissolution of the plastic material, which can compromise the integrity of your experimental setup.[\[3\]](#)

Q2: Which plastics and elastomers are officially listed as compatible with Apiezon L grease?

Apiezon L grease is certified by the manufacturer as compatible with a range of materials.

These include:

- Viton™
- Silicone
- Nitrile (with >30% nitrile content)

- Nylon
- Polyurethane
- Polyethylene
- Polypropylene[1][4]

Q3: Which materials are known to be incompatible with Apiezon L grease?

Due to its hydrocarbon base, Apiezon L grease is not compatible with the following materials:

- Ethylene Propylene Diene Monomer (EPDM) rubber
- Ethylene Propylene Rubber (EPR)
- Butyl rubber
- Polyvinyl Chloride (PVC) seals[1]

Q4: What is the general chemical resistance of common engineering plastics to hydrocarbon greases like Apiezon L?

While specific quantitative data for Apiezon L with all plastics is not readily available, general guidelines for hydrocarbon-based lubricants can be informative.

- Polycarbonate (PC): Generally considered to have good resistance to pure petroleum-based oils and greases. However, additives in lubricants can cause issues, and stress cracking can occur, especially at elevated temperatures.[3]
- Acrylic (Polymethyl Methacrylate - PMMA): Has limited resistance to hydrocarbons. Prolonged contact can lead to swelling, crazing, and a reduction in mechanical properties.
- Acetal (Polyoxymethylene - POM): Exhibits excellent resistance to many solvents, including hydrocarbons like those found in oils and greases.
- Polysulfone (PSU): Known for its good chemical resistance to a wide range of chemicals, including aliphatic and aromatic hydrocarbons.

- PEEK (Polyether Ether Ketone): Offers excellent chemical resistance to a broad spectrum of chemicals, including hydrocarbons, even at elevated temperatures.

Q5: How can I test the compatibility of Apiezon L grease with a specific plastic for my application?

If you are using a plastic not on the manufacturer's compatibility list, or if your experimental conditions are demanding (e.g., high temperature, high stress), it is highly recommended to perform your own compatibility testing. A general procedure based on the principles of ASTM D543 is provided in the "Experimental Protocols" section of this guide.[\[5\]](#)

Troubleshooting Guide

Observed Issue	Potential Cause	Recommended Action
Swelling or softening of a plastic component in contact with Apiezon L grease.	Chemical incompatibility between the hydrocarbon grease and the plastic polymer.	Immediately discontinue use of Apiezon L grease with that plastic. Consult the compatibility table and select a known compatible material for your component.
Cracking or crazing of a plastic part after application of Apiezon L grease.	Stress-induced chemical attack. The hydrocarbon grease may be accelerating stress cracking in the plastic.	This is a sign of severe incompatibility. Replace the plastic part with one made from a resistant material like PEEK or a compatible elastomer.
Leak in a vacuum system at a plastic-sealed joint lubricated with Apiezon L.	The grease may have caused the plastic seal to swell or degrade, compromising the vacuum.	Disassemble the joint, clean all components thoroughly to remove the grease, and replace the plastic seal with a compatible one (e.g., Viton™).
Discoloration of a transparent plastic component.	Chemical interaction between the grease and the plastic.	While this may be a purely cosmetic issue, it indicates some level of chemical interaction. Monitor the component for any changes in mechanical properties. For sensitive optical applications, switch to a more inert material.

Data Presentation: Apiezon L Grease Compatibility Summary

The following table summarizes the known and expected compatibility of Apiezon L grease with various plastics and elastomers.

Material	Compatibility	Potential Issues if Incompatible
Elastomers		
Viton™	Compatible	-
Silicone	Compatible	-
Nitrile (>30%)	Compatible	-
EPDM	Incompatible	Swelling, degradation
EPR	Incompatible	Swelling, degradation
Butyl Rubber	Incompatible	Swelling, degradation
Plastics		
Polyethylene	Compatible	-
Polypropylene	Compatible	-
Nylon	Compatible	-
Polyurethane	Compatible	-
PVC	Incompatible	Swelling, softening
Polycarbonate	Likely Compatible (Testing Recommended)	Stress cracking under load
Acrylic (PMMA)	Caution Advised (Testing Recommended)	Crazing, swelling
Acetal (POM)	Likely Compatible	-
Polysulfone (PSU)	Likely Compatible	-
PEEK	Excellent Compatibility Expected	-

Experimental Protocols

Methodology for Plastic Compatibility Testing (Based on ASTM D543)

This protocol provides a framework for evaluating the compatibility of Apiezon L grease with a specific plastic.

1. Specimen Preparation:

- Cut at least three test specimens from the plastic material in question. Standard shapes like tensile bars or simple coupons are recommended.
- Carefully measure and record the initial weight and dimensions (length, width, thickness) of each specimen.

2. Grease Application:

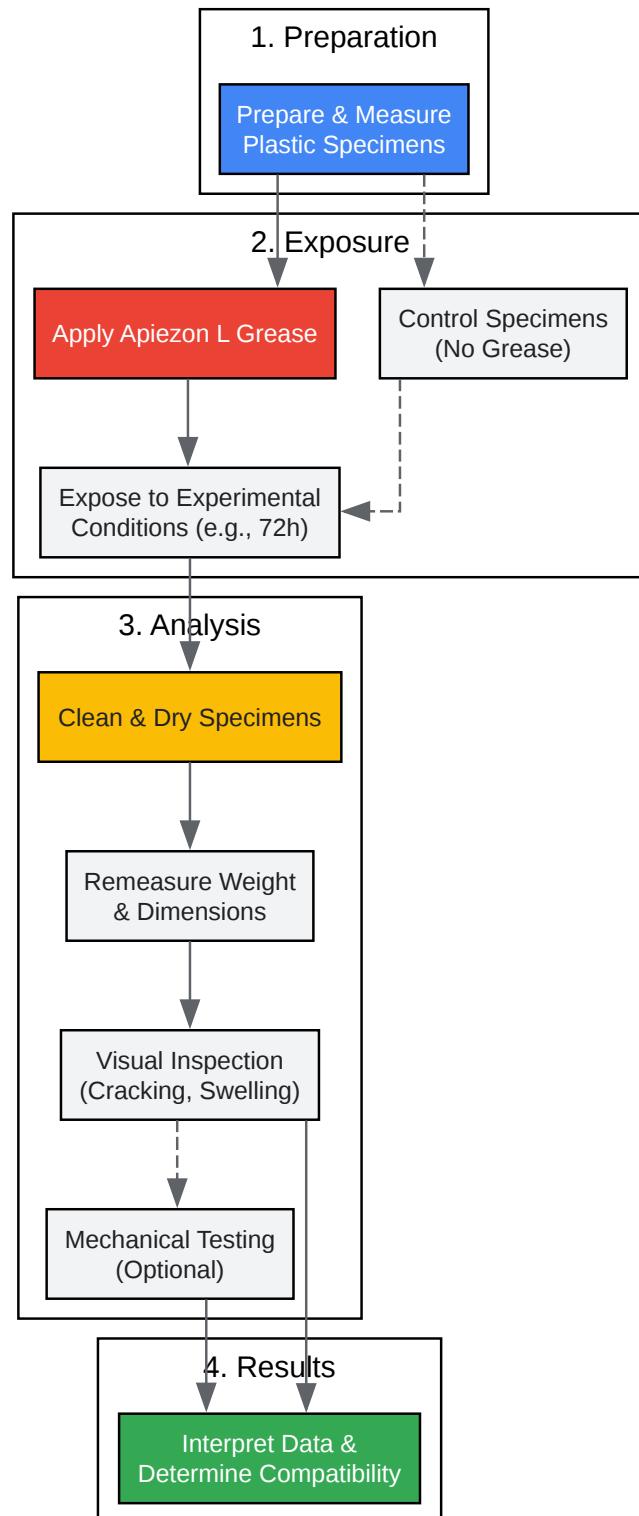
- Liberally coat the entire surface of each test specimen with Apiezon L grease.

3. Exposure:

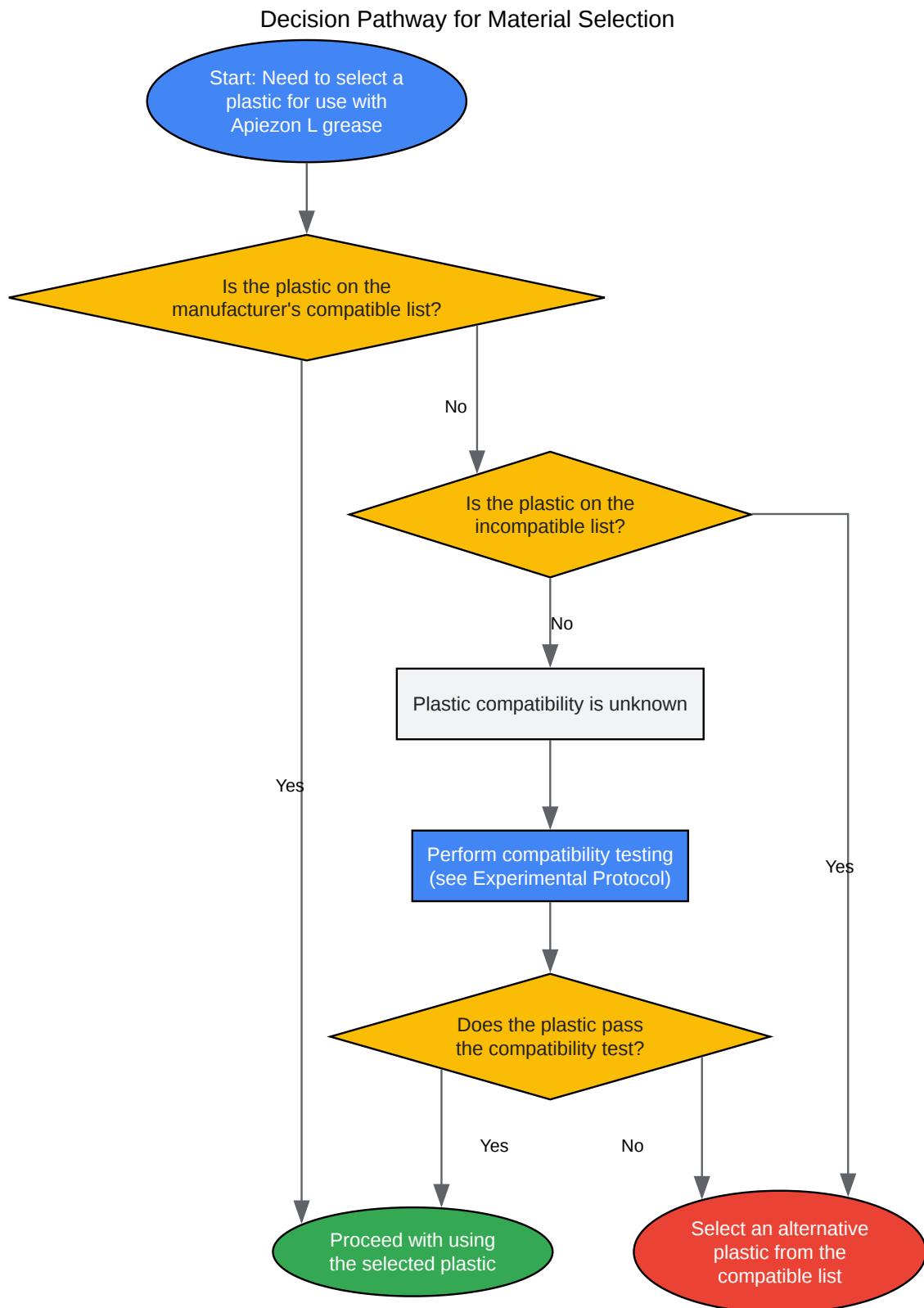
- Place the greased specimens in a controlled environment that simulates the experimental conditions (e.g., temperature, vacuum level).
- Include a set of uncoated control specimens in the same environment to account for any changes due to environmental factors alone.
- The duration of the exposure should be representative of the typical length of your experiments. A 72-hour period is often a good starting point.

4. Post-Exposure Analysis:

- After the exposure period, carefully clean the grease from the surface of the specimens using a suitable solvent (e.g., hexane or toluene).
- Allow the specimens to fully dry.
- Re-measure and record the weight and dimensions of each specimen.
- Visually inspect the specimens for any signs of swelling, discoloration, cracking, crazing, or tackiness.
- If possible, perform mechanical testing (e.g., tensile strength, hardness) and compare the results to the control specimens.


5. Interpretation of Results:

- Weight Change (%):
$$[(\text{Final Weight} - \text{Initial Weight}) / \text{Initial Weight}] * 100$$
- Dimensional Change (%):
$$[(\text{Final Dimension} - \text{Initial Dimension}) / \text{Initial Dimension}] * 100$$


- Significant changes in weight, dimensions, or visual appearance, or a notable decrease in mechanical properties, indicate an incompatibility.

Mandatory Visualizations

Experimental Workflow for Plastic Compatibility Testing

[Click to download full resolution via product page](#)

Caption: Workflow for testing the compatibility of plastics with Apiezon L grease.

[Click to download full resolution via product page](#)

Caption: Decision-making process for selecting plastics compatible with Apiezon L grease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Kurt J. Lesker Company | Apiezon L Hydrocarbon Greases | Enabling Technology for a Better World [lesker.com]
- 2. agarscientific.com [agarscientific.com]
- 3. support.newgatesimms.com [support.newgatesimms.com]
- 4. apiezon.com [apiezon.com]
- 5. Chemical Compatibility ASTM D543 [intertek.com]
- To cite this document: BenchChem. [Apiezon L Grease: Technical Support Center for Plastic Compatibility]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1171838#apiezon-l-grease-compatibility-issues-with-specific-plastics\]](https://www.benchchem.com/product/b1171838#apiezon-l-grease-compatibility-issues-with-specific-plastics)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com